REACTION_CXSMILES
|
[CH2:1]([O:5][CH2:6][CH:7]=[CH2:8])[CH:2]1[O:4][CH2:3]1.[CH3:9][O:10][SiH:11]([O:14][CH3:15])[O:12][CH3:13]>[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[CH2:1]([O:5][CH2:6][CH2:7][CH2:8][Si:11]([O:14][CH3:15])([O:12][CH3:13])[O:10][CH3:9])[CH:2]1[O:4][CH2:3]1 |f:2.3.4|
|
Name
|
|
Quantity
|
136.8 g
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OCC=C
|
Name
|
carboxylic acid
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.14 mL
|
Type
|
catalyst
|
Smiles
|
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
122.8 g
|
Type
|
reactant
|
Smiles
|
CO[SiH](OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO[SiH](OC)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The exotherm of the reaction was controlled with an ice bath
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature at 90°-95° C
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
TEMPERATURE
|
Details
|
temperature was maintained at 90°-95° C. for another hour
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1CO1)OCCC[Si](OC)(OC)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |